![molecular formula C10H15NO3 B12315292 2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid is an organic compound that belongs to the class of amino acids It features a cyclopentene ring attached to an acetamido group, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid typically involves the following steps:
Formation of Cyclopent-2-en-1-yl Acetate: This can be achieved through the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst.
Amidation Reaction: The cyclopent-2-en-1-yl acetate is then reacted with an amine to form the corresponding amide.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of (2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of high-efficiency catalysts to maximize yield and purity.
化学反応の分析
Types of Reactions
(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopent-2-en-1-one derivatives.
Reduction: Formation of cyclopent-2-en-1-yl alcohols or amines.
Substitution: Formation of various substituted cyclopent-2-en-1-yl derivatives.
科学的研究の応用
(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopent-2-en-1-yl Acetate: Shares the cyclopentene ring structure but lacks the acetamido and propanoic acid groups.
Cyclopent-2-en-1-yl Amine: Contains the cyclopentene ring and amine group but does not have the acetamido and propanoic acid moieties.
Propanoic Acid Derivatives: Compounds with similar propanoic acid structures but different substituents.
Uniqueness
(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-[(2-cyclopent-2-en-1-ylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C10H15NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h2,4,7-8H,3,5-6H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
KWNQGPIFEWRORG-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NC(=O)CC1CCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


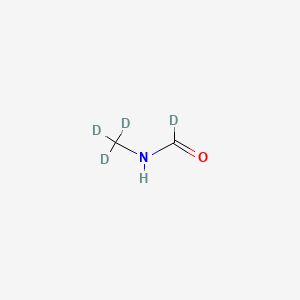
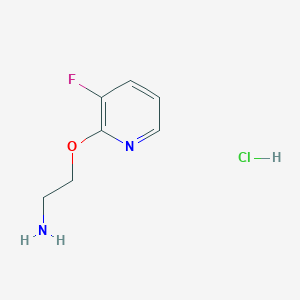
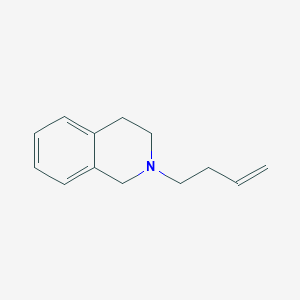
![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)
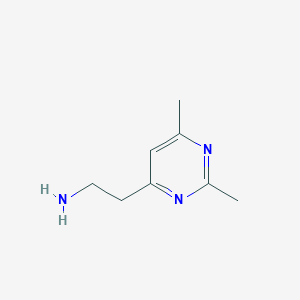
![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)
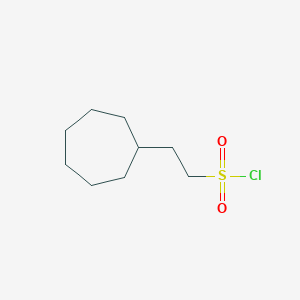
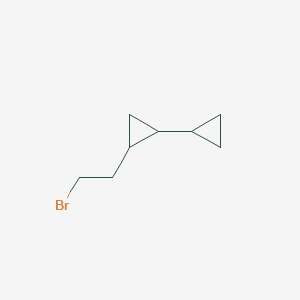
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)
![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)
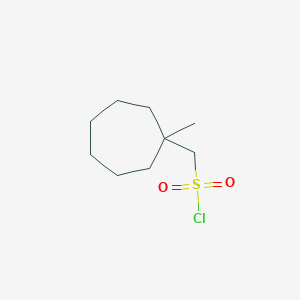
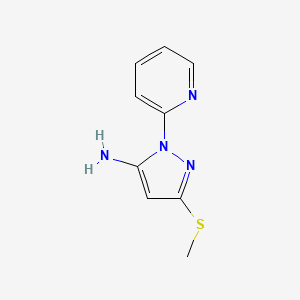
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)
